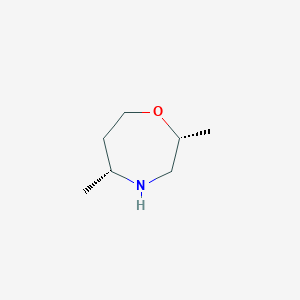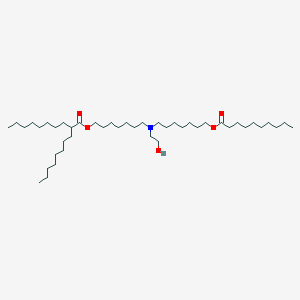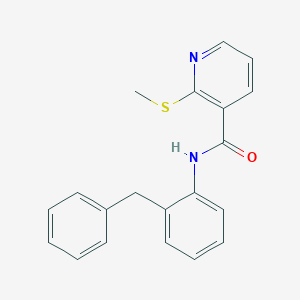
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopentane ring structure substituted with a hydroxy group, a trifluoromethoxy group, and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: This step might involve selective hydroxylation reactions.
Introduction of the Trifluoromethoxy Group: This can be done using trifluoromethylation reagents under specific conditions.
Esterification: The final step involves esterification to introduce the benzyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving cyclopentane derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane ring structures.
Trifluoromethoxy Compounds: Compounds containing the trifluoromethoxy group.
Hydroxy Carboxylates: Compounds with hydroxy and carboxylate functional groups.
Uniqueness
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate is unique due to the combination of its functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H15F3O4 |
|---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15F3O4/c15-14(16,17)21-12-7-10(6-11(12)18)13(19)20-8-9-4-2-1-3-5-9/h1-5,10-12,18H,6-8H2/t10-,11-,12-/m1/s1 |
InChI Key |
ZXBHATDAUIBRCL-IJLUTSLNSA-N |
Isomeric SMILES |
C1[C@H](C[C@H]([C@@H]1O)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CC(C1O)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)


![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)


![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)


